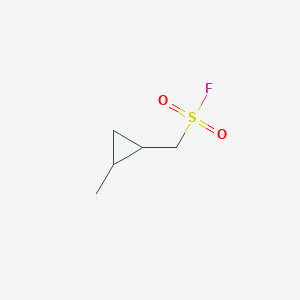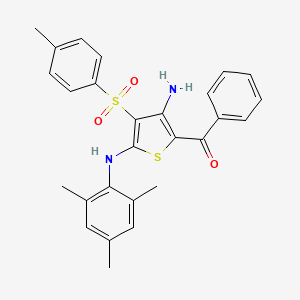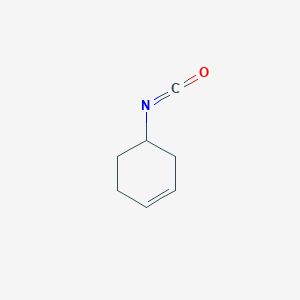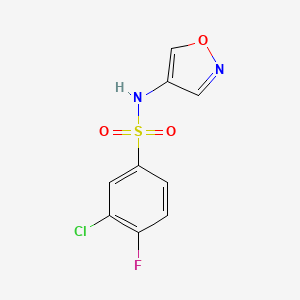
(2-Methylcyclopropyl)methanesulfonyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Methylcyclopropyl)methanesulfonyl fluoride: is a chemical compound with the molecular formula C5H9FO2S and a molecular weight of 152.19 g/mol . It is characterized by the presence of a cyclopropyl ring substituted with a methyl group and a methanesulfonyl fluoride group. This compound is used in various scientific research applications due to its unique chemical properties.
Mécanisme D'action
Target of Action
The primary target of (2-Methylcyclopropyl)methanesulfonyl fluoride is acetylcholinesterase (AChE) . AChE is an enzyme that regulates acetylcholine, an important neurotransmitter in both the central and peripheral nervous systems .
Mode of Action
This compound acts as a potent inhibitor of AChE . The compound interacts with the enzyme, preventing it from breaking down acetylcholine in the synaptic cleft. This results in an accumulation of acetylcholine, which can lead to prolonged nerve impulses.
Result of Action
The inhibition of AChE by this compound leads to an increase in the concentration of acetylcholine in the synaptic cleft . This can result in prolonged nerve impulses, potentially leading to various physiological effects depending on the specific neurons involved.
Analyse Biochimique
Biochemical Properties
It is known that methanesulfonyl fluoride, a structurally related compound, is a potent inhibitor of acetylcholinesterase (AChE), an enzyme that regulates acetylcholine, an important neurotransmitter in both the central and peripheral nervous systems
Molecular Mechanism
If it acts similarly to methanesulfonyl fluoride, it may exert its effects at the molecular level by irreversibly inhibiting AChE This could involve binding interactions with the enzyme, leading to changes in gene expression
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2-Methylcyclopropyl)methanesulfonyl fluoride can be achieved through a one-pot process starting from sulfonates or sulfonic acids . This method involves mild reaction conditions and readily available reagents, making it an efficient and practical approach for producing sulfonyl fluorides.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves the use of sulfonyl chlorides and fluorinating agents under controlled conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: (2-Methylcyclopropyl)methanesulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the sulfonyl fluoride group.
Oxidation and Reduction Reactions: The compound can be involved in oxidation and reduction processes, although specific conditions and reagents may vary.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or alcohols, typically under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide may be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine may yield a sulfonamide derivative.
Applications De Recherche Scientifique
Chemistry: In chemistry, (2-Methylcyclopropyl)methanesulfonyl fluoride is used as a reagent for introducing sulfonyl fluoride groups into organic molecules.
Biology: The compound is utilized in biological research for its ability to selectively react with specific amino acids in proteins. This property makes it useful in the study of enzyme mechanisms and protein labeling .
Medicine: In medicinal chemistry, this compound is explored for its potential as a protease inhibitor. Its ability to form covalent bonds with active site residues in enzymes makes it a candidate for drug development .
Industry: Industrially, the compound is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules .
Comparaison Avec Des Composés Similaires
Phenylmethanesulfonyl Fluoride (PMSF): A well-known serine protease inhibitor used in biochemical research.
(2-Nitrobenzenesulfonyl Fluoride): Effective in targeting specific proteins and used in antibacterial research.
Uniqueness: (2-Methylcyclopropyl)methanesulfonyl fluoride is unique due to its cyclopropyl ring, which imparts distinct steric and electronic properties compared to other sulfonyl fluorides. This uniqueness can influence its reactivity and selectivity in various chemical and biological applications .
Propriétés
IUPAC Name |
(2-methylcyclopropyl)methanesulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9FO2S/c1-4-2-5(4)3-9(6,7)8/h4-5H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULOQXZFLXHSCIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1CS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9FO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2171925-06-5 |
Source


|
| Record name | (2-methylcyclopropyl)methanesulfonyl fluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[2-(3-methylbutanoyl)-3-oxo-2,3-dihydro-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B2881468.png)
![2-[4-(2H-1,3-benzodioxol-5-yl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-benzylacetamide](/img/structure/B2881469.png)
![methyl 4-((2-(furan-3-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)sulfonyl)benzoate](/img/structure/B2881470.png)


![8-bromo-1-(3-chlorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2881474.png)

amine hydrochloride](/img/structure/B2881477.png)
![2-{5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2881483.png)



![3-[3,5-dimethyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-4-yl]-N-(6-methylpyridin-2-yl)propanamide](/img/structure/B2881488.png)

